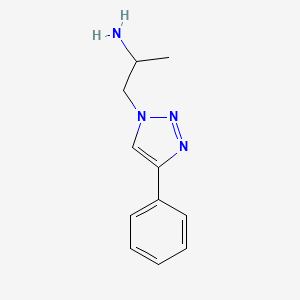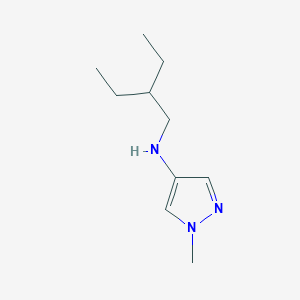
N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethylbutyl group attached to the nitrogen atom and a methyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-ethylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbutyl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Alkyl or aryl halides, bases like K2CO3 or NaOH, in solvents like DMF or THF.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
科学的研究の応用
Chemistry: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-Methyl-1H-pyrazol-4-amine: Lacks the ethylbutyl group, making it less hydrophobic and potentially altering its biological activity.
N-(2-Ethylhexyl)-1-methyl-1H-pyrazol-4-amine: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.
N-(2-Propyl)-1-methyl-1H-pyrazol-4-amine: Has a shorter alkyl chain, which can influence its chemical reactivity and biological properties.
Uniqueness: N-(2-Ethylbutyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylbutyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins. This unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
N-(2-ethylbutyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-9(5-2)6-11-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChIキー |
IKQHWSXJZUHOQP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CNC1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


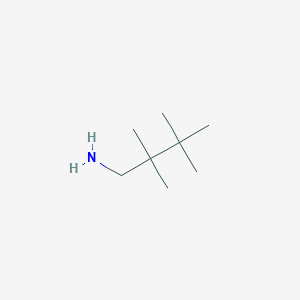
![4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)

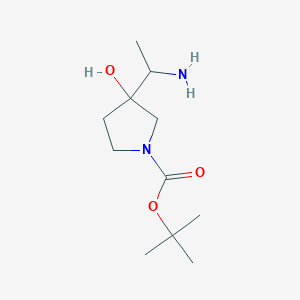
![(1-Methoxypropan-2-YL)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247485.png)

amine](/img/structure/B13247493.png)
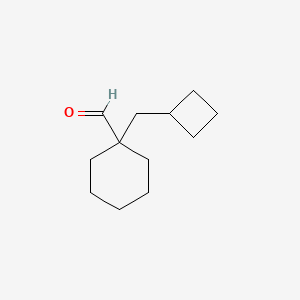
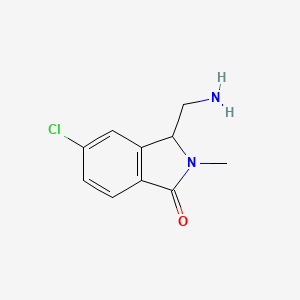
![N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)

amine](/img/structure/B13247538.png)
